molecular formula C9H12O2 B3031902 4-Ethoxy-2-methylphenol CAS No. 84822-50-4

4-Ethoxy-2-methylphenol

Cat. No.: B3031902
CAS No.: 84822-50-4
M. Wt: 152.19 g/mol
InChI Key: OQXIJGPDWSLQPF-UHFFFAOYSA-N
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Description

Contextualizing Research Significance within Phenolic Chemistry

4-Ethoxy-2-methylphenol belongs to the vast and diverse class of organic compounds known as phenols, which are characterized by a hydroxyl group (-OH) directly attached to an aromatic ring. The presence of the hydroxyl group, along with the ethoxy (-OCH2CH3) and methyl (-CH3) substituents on the benzene (B151609) ring, imparts a unique set of chemical properties to this compound. These properties are the primary driver of its research significance.

The electron-donating nature of the ethoxy and methyl groups influences the reactivity of the aromatic ring, making it susceptible to electrophilic substitution reactions. Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding and act as a proton donor, which is crucial for its antioxidant activity. Research into this compound and its derivatives often explores how these structural features contribute to their potential applications.

A significant area of research is the study of its antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals, and studies have investigated the antioxidant effects of various 4-ethoxy-phenols. For instance, research on new 4-ethoxy-phenols with different substituents at the 2 and 6 positions has been conducted to evaluate their antioxidant activity using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) assays. researchgate.nettandfonline.com

Overview of Current Research Landscape

The current research on this compound is multifaceted, spanning organic synthesis, materials science, and potential biological applications.

Synthesis and Chemical Reactions: Researchers have explored various methods for the synthesis of this compound and its derivatives. One notable solvent-free method involves the use of Amberlyst-15, a macroreticular ion-exchange resin, to catalyze the reaction between 4-methyl-1,2-benzoquinone (B1207301) and ethanol (B145695). This reaction proceeds via a reductive ethoxylation, yielding this compound through a Michael addition. The compound can undergo several types of chemical reactions, including oxidation to form quinones, reduction to yield more saturated compounds, and electrophilic aromatic substitution to introduce other functional groups onto the benzene ring.

Antioxidant and Other Biological Activities: A significant portion of the research focuses on the antioxidant potential of this compound and related compounds. Studies have shown that the substitution pattern on the phenolic ring plays a crucial role in determining the antioxidant capacity. researchgate.net For example, in a study of 2,6-disubstituted 4-ethoxy-phenols, the nature of the substituents was found to significantly influence the antioxidant activity. researchgate.nettandfonline.com Beyond its antioxidant properties, the compound is also investigated for other potential biological activities, including antimicrobial effects.

Applications in Materials Science: The unique chemical structure of this compound makes it a valuable building block in the synthesis of more complex molecules and materials. For instance, it has been used in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases and their subsequent polymerization products have been studied for their optical and morphological properties, as well as their antioxidant activities. bohrium.com Some derivatives have also been investigated for their nonlinear optical (NLO) properties, which are important for applications in optoelectronics. researchgate.nettandfonline.comacs.org

Challenges and Emerging Research Directions for this compound

Despite the progress made, several challenges and exciting research avenues remain in the study of this compound.

Challenges:

Detailed Mechanistic Studies: While the antioxidant and other biological activities have been observed, detailed mechanistic studies at the molecular level are often lacking. A deeper understanding of how this compound interacts with biological targets is needed.

Greener Synthesis Routes: Developing more environmentally friendly and efficient synthesis methods remains a key challenge in organic chemistry. While some progress has been made with solvent-free approaches, further innovation is required.

Structure-Activity Relationship: A comprehensive understanding of the structure-activity relationship is still evolving. More systematic studies are needed to elucidate how modifications to the chemical structure of this compound and its derivatives impact their chemical and biological properties.

Emerging Research Directions:

Advanced Materials: The use of this compound as a monomer or precursor for the development of novel polymers and materials with tailored properties is a promising area. This includes the synthesis of materials with enhanced thermal stability, specific optical properties, or improved antioxidant capabilities. bohrium.com

Computational Studies: The use of computational methods, such as density functional theory (DFT), is becoming increasingly important in predicting the properties and reactivity of molecules like this compound. researchgate.nettandfonline.com These theoretical studies can guide experimental work and provide valuable insights into reaction mechanisms and structure-property relationships. researchgate.nettandfonline.com

Derivatives with Enhanced Bioactivity: A significant research direction is the synthesis and evaluation of new derivatives of this compound with potentially enhanced or novel biological activities. This could involve the introduction of different functional groups to modulate properties such as solubility, bioavailability, and target specificity.

PropertyValueSource
Molecular Formula C9H12O2 scbt.com
Molecular Weight 152.19 g/mol scbt.com
CAS Number 2563-07-7 scbt.comfragranceconservatory.com
Alternate Names 2-Ethoxy-p-cresol, 4-Methyl-2-ethoxyphenol scbt.comfragranceconservatory.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXIJGPDWSLQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607543
Record name 4-Ethoxy-2-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84822-50-4
Record name 4-Ethoxy-2-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-2-methylphenol
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Synthetic Methodologies and Strategies for 4 Ethoxy 2 Methylphenol and Its Derivatives

Classical Synthetic Routes for Substituted Phenol (B47542) Ethers

The synthesis of substituted phenol ethers, including 4-Ethoxy-2-methylphenol, has traditionally relied on well-established reactions. A cornerstone of this field is the Williamson ether synthesis . This method involves the reaction of a phenoxide ion with a primary alkyl halide. In the context of this compound, this would typically involve the deprotonation of 2-methylhydroquinone or a related precursor with a base to form the corresponding phenoxide, followed by nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate (B86663).

Another classical approach is the alkylation of catechols . For instance, the alkylation of 4-methylcatechol (B155104) using an ethyl halide or another conventional ethylating agent can produce a mixture of 2-ethoxy-4-methylphenol (B1359942) and 2-ethoxy-5-methylphenol (B3040951) googleapis.com. Similarly, starting from 3,4-dihydroxybenzaldehyde, a Wittig reaction can introduce a vinyl group, which is subsequently reduced catalytically to an ethyl group, yielding 4-ethylcatechol (B135975) googleapis.com. This intermediate can then be selectively ethylated to provide access to the desired ethoxy-substituted phenol googleapis.com.

A further established method involves the catalytic reduction of substituted vanillin (B372448) derivatives. For example, the synthesis of 2-ethoxy-4-methylphenol can be achieved through the catalytic reduction of ethylvanillin googleapis.com.

Novel Approaches for this compound Synthesis

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the preparation of highly substituted phenols, offering improvements in regiochemical control and yield.

Metal-Catalyzed Reactions

Transition metal catalysis has become a powerful tool for constructing substituted phenol frameworks. One notable strategy involves the oxidative aromatization of corresponding cyclohexenones oregonstate.edu. For example, rhodium(III)-catalyzed decarbonylative coupling of maleic anhydrides with alkynes has been reported as a route to substituted phenols oregonstate.edu.

Copper-catalyzed cross-coupling reactions have also been employed. For instance, the Ullmann condensation, a copper-catalyzed reaction, can be used to form aryl ethers. Li and his team reported a two-step synthesis of bisphenol monomers from 4,4′-dibromo biphenyl (B1667301) and 3-methoxyphenol (B1666288) using a copper catalyst at high temperatures mdpi.com. While not a direct synthesis of this compound, these metal-catalyzed methods for creating C-O bonds are fundamental in modern phenol ether synthesis mdpi.com.

Iron(III) salts have been shown to mediate Friedel-Crafts alkylation between a phenol and an aldehyde, generating a benzomethane intermediate in situ, which can then be trapped by an olefin to afford benzopyrans core.ac.uk. This highlights the utility of simple metal salts in C-C bond formation on a phenol ring, a key step in building up the required substitution pattern before etherification.

Transition-Metal-Free Synthetic Protocols

To circumvent the use of often expensive and toxic transition metals, several metal-free protocols have been developed. A noteworthy example is the use of a solid acid catalyst, Amberlyst-15, a macroreticular ion-exchange resin . This solvent-free approach catalyzes the reductive ethoxylation of 4-methyl-1,2-benzoquinone (B1207301) with ethanol (B145695) at 100°C, proceeding via a Michael addition to yield this compound .

Another innovative strategy involves a cycloaddition cascade. A method reported by Zhang and Beaudry utilizes a Diels-Alder/retro-Diels-Alder sequence between readily available hydroxypyrones and nitroalkenes (which act as masked alkynes) to produce highly substituted phenols with complete regiochemical control oregonstate.eduresearchgate.net. This approach provides a programmable and high-yield route to complex phenol structures oregonstate.eduresearchgate.net.

Method Catalyst/Reagent Key Features Reference
Reductive EthoxylationAmberlyst-15Solvent-free, 92% conversion, 69% isolated yield
Cycloaddition CascadeHydroxypyrone & NitroalkeneTransition-metal-free, complete regiocontrol, high yield oregonstate.eduresearchgate.net

Optimization of Reaction Yields and Selectivity

Maximizing the efficiency of synthetic reactions is a critical aspect of chemical manufacturing. The optimization of reaction conditions, such as temperature, solvent, catalyst loading, and reaction time, is crucial for improving yields and selectivity prismbiolab.com.

In the synthesis of dihydrobenzofuran neolignans via oxidative coupling, for example, it was found that using acetonitrile (B52724) as a solvent provided the best balance between conversion and selectivity compared to more traditional solvents like benzene (B151609) scielo.br. Changing the oxidant from silver(I) carbonate to silver(I) oxide also significantly impacted the reaction outcome, demonstrating that the choice of reagent is a key parameter for optimization scielo.br. Under optimized conditions, reaction times could be significantly reduced from 20 hours to 4 hours without a major impact on conversion and selectivity scielo.br.

For the Amberlyst-15 catalyzed synthesis of this compound, key optimization parameters were identified :

Catalyst Loading: 4 wt% relative to the quinone.

Temperature: 100°C to prevent resin degradation.

Time: 4 hours.

These conditions led to a 92% conversion rate and a 69% isolated yield . Purification of the final product via fractional distillation or recrystallization from ethanol/water mixtures is a final step to ensure high purity . General strategies for optimization often involve a "Design of Experiments" (DoE) approach, a statistical method for systematically testing multiple parameters to find the optimal conditions prismbiolab.com.

Derivatization and Analog Synthesis Utilizing the this compound Core

The this compound scaffold is a versatile starting point for the synthesis of more complex molecules, particularly through reactions involving the phenolic hydroxyl group and the aromatic ring. Derivatization allows for the modification of the molecule's physical, chemical, and biological properties medchemexpress.com.

Formation of Schiff Bases Incorporating the Phenol Moiety

A prominent class of derivatives accessible from phenolic precursors are Schiff bases, which contain an imine (–C=N–) functional group. These compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone atlantis-press.com. Schiff bases derived from substituted phenols are of significant interest in coordination chemistry and materials science rasayanjournal.co.innih.gov.

The general synthesis involves refluxing a phenolic aldehyde or ketone with a primary amine in a solvent like ethanol nih.govtandfonline.comjocpr.com. The phenolic hydroxyl group often plays a key role in the properties of the resulting Schiff base, participating in intramolecular hydrogen bonding with the imine nitrogen, which stabilizes the molecule and influences its conformation jocpr.com.

For example, the synthesis of the Schiff base (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol was achieved by refluxing 5-bromo-3-ethoxy-2-hydroxybenzaldehyde (B3034633) with 2-methoxyaniline in ethanol for one hour, yielding the crystalline product nih.gov. Similarly, E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol was synthesized by refluxing 3-Ethoxy-4-hydroxybenzaldehyde and 4-ethoxyaniline researchgate.net. The resulting products are often crystalline solids that can be purified by recrystallization nih.govtandfonline.com.

Reactant 1 Reactant 2 Product (Schiff Base) Reaction Conditions Reference
5-bromo-3-ethoxy-2-hydroxybenzaldehyde2-methoxyaniline(E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenolReflux in ethanol, 1 hr nih.gov
3-Ethoxy-4-hydroxybenzaldehyde4-ethoxyanilineE-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenolReflux in ethanol, 1 hr researchgate.net
3-ethoxy-4-hydroxy benzaldehyde2-(trifluoromethyl)benzenamine2-Ethoxy-4[(2-trifluoromethyl-phenylimino)-methyl]-phenolReflux in ethanol, 3 hrs tandfonline.com
Salicylaldehydep-Toluidine2-{(Z)-[(4-methylphenyl)imino]methyl}phenolReflux in DMF, 3 hrs jocpr.com

This derivatization highlights the utility of the ethoxy-phenol core as a platform for generating a diverse range of molecular architectures with tunable properties.

Functionalization via Alkylation and Etherification Reactions

The synthesis of this compound and its derivatives often involves the strategic functionalization of a phenol precursor through alkylation and etherification reactions. These reactions are fundamental in introducing the desired ethoxy and methyl groups onto the phenolic ring, thereby tailoring the molecule's properties for various applications.

A primary method for introducing the ethoxy group is through Williamson ether synthesis. This reaction typically involves the deprotonation of a phenol with a base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an ethylating agent, such as diethyl sulfate or ethyl iodide. thieme-connect.de For instance, the reaction of 2-methylphenol with diethyl sulfate in a biphasic system of toluene (B28343) and water, facilitated by sodium hydroxide, can yield this compound. The base deprotonates the phenolic hydroxyl group, enabling it to attack the electrophilic ethyl group of diethyl sulfate. Controlling reaction parameters such as temperature (around 60–80°C) and using a stoichiometric excess of the alkylating agent are crucial for maximizing the yield.

Another approach involves the methylation of a dihydroxy precursor using alkylating agents like dimethyl sulfate in an alkaline medium. The choice of solvent and base is critical; for example, potassium carbonate in acetone (B3395972) is a common system for this transformation. Phase-transfer catalysts, such as cetyltrimethylammonium bromide, can be employed in two-phase systems (e.g., organic-water) to facilitate the reaction between the phenoxide and the alkyl halide. thieme-connect.de

More advanced, solvent-free methods have also been developed. For example, a reaction between 4-methyl-1,2-benzoquinone and ethanol can be catalyzed by Amberlyst-15, a macroreticular ion-exchange resin, at 100°C to produce this compound through a Michael addition mechanism. This method offers a high conversion rate and a more environmentally friendly process by avoiding traditional solvents.

The functionalization is not limited to the hydroxyl group. The electron-donating nature of the existing ethoxy and methyl groups on the aromatic ring facilitates electrophilic substitution reactions, allowing for the introduction of other functional groups. Furthermore, the phenolic group itself can be modified through esterification to create derivatives with altered biological activities. nih.gov

The synthesis of derivatives can also start from a more functionalized precursor. For example, this compound can be a stepping stone in the synthesis of more complex molecules like Dapagliflozin, where it is synthesized from 4-methylphenol through a series of reactions including alkylation. google.com

Table 1: Key Parameters in the Synthesis of this compound via Diethyl Sulfate-Mediated Alkylation

ParameterValue/ConditionPurpose
Reactants2-Methylphenol, Diethyl SulfateIntroduction of ethoxy group
Molar Ratio1:1.12 (2-methylphenol:diethyl sulfate)Ensures complete reaction of the phenol
SolventToluene-water (biphasic)Provides a medium for the reaction
BaseSodium HydroxideDeprotonates the phenolic hydroxyl group
Temperature60-65°COptimizes reaction rate and minimizes side reactions
Yield65% (with 99.4% purity by HPLC)Indicates the efficiency of the synthesis

This table summarizes the typical conditions for the synthesis of this compound using diethyl sulfate, highlighting the roles of each component and condition.

Purification Techniques for Research-Grade Compounds

The synthesis of this compound and its derivatives often yields a crude product containing unreacted starting materials, by-products, and residual catalysts. To obtain research-grade compounds with high purity, various purification techniques are employed. The choice of method depends on the physical and chemical properties of the target compound and its impurities.

Recrystallization and Chromatographic Methods

Recrystallization is a widely used technique for purifying solid organic compounds. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent or solvent mixture at different temperatures. For phenolic compounds, recrystallization from ethanol/water mixtures is a common practice. The crude product is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The purity of the resulting crystals can be very high. For instance, derivatives of 1,3,4-oxadiazole (B1194373) containing a 2-methylphenol moiety have been successfully purified by recrystallization from ethanol and water or methanol (B129727). orientjchem.org

Chromatographic methods are powerful techniques for separating and purifying compounds from a mixture. google.com These methods are based on the differential partitioning of the components between a stationary phase and a mobile phase.

Column Chromatography: This is a versatile technique where the crude mixture is applied to the top of a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column, and the components of the mixture move down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. orientjchem.org Flash column chromatography, a variation that uses pressure to speed up the solvent flow, is frequently used for the purification of phenolic derivatives. orientjchem.org For example, derivatives of 2-methylphenol have been purified using flash column chromatography with a hexane-ethyl acetate (B1210297) eluent system. orientjchem.org High-performance liquid chromatography (HPLC) is another powerful chromatographic technique used for both analytical and preparative-scale purification of phenolic compounds, offering high resolution and efficiency. nih.govnih.gov

Thin-Layer Chromatography (TLC): While primarily used for monitoring the progress of a reaction and identifying compounds in a mixture, TLC can also be used for small-scale preparative separations. The principles are similar to column chromatography, but the stationary phase is a thin layer on a flat plate.

The choice of the chromatographic method and the specific conditions (e.g., stationary phase, mobile phase composition) are crucial for achieving effective separation. nih.gov

Distillation Under Reduced Pressure

Distillation is a primary method for purifying liquid compounds based on differences in their boiling points. For high-boiling compounds like this compound (boiling point ~250–270°C), distillation at atmospheric pressure can lead to decomposition. rochester.edu Therefore, distillation under reduced pressure (vacuum distillation) is the preferred method. rochester.edu

By reducing the pressure above the liquid, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that does not cause thermal degradation. rochester.edu This technique is effective for separating the desired product from non-volatile impurities or from components with significantly different boiling points. gccpo.org For instance, crude this compound can be purified by fractional distillation under reduced pressure (e.g., at 3 mmHg). The process involves carefully controlling the temperature and pressure to selectively vaporize and then condense the target compound, leaving behind less volatile impurities. rochester.edu

In industrial processes for purifying phenols, fractional distillation is a key step. google.com The distillation column is often divided into zones to effectively separate low-boiling and high-boiling impurities from the main product stream. gccpo.org

Table 2: Comparison of Purification Techniques for Phenolic Compounds

TechniquePrincipleAdvantagesCommon Application for this compound & Derivatives
Recrystallization Differential solubility at varying temperaturesHigh purity for solid compounds, cost-effective for large scale.Purifying solid derivatives from ethanol/water or methanol. orientjchem.org
Column Chromatography Differential partitioning between stationary and mobile phasesHigh resolution, applicable to a wide range of compounds.Purifying reaction mixtures using silica gel and solvent gradients like hexane-ethyl acetate. orientjchem.org
Distillation Under Reduced Pressure Differential boiling points at reduced pressurePrevents thermal decomposition of high-boiling compounds.Purifying liquid this compound from non-volatile impurities. rochester.edu

This table provides a comparative overview of the primary purification techniques used for research-grade phenolic compounds, highlighting their principles, advantages, and specific applications in the context of this compound.

Advanced Spectroscopic Characterization in 4 Ethoxy 2 Methylphenol Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the bonding characteristics within the 4-Ethoxy-2-methylphenol molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy reveals the characteristic vibrational modes of the functional groups present in this compound. The C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. ymerdigital.com The strong C-O-C stretching from the ether linkages is a dominant feature, generally appearing in the 1100–1250 cm⁻¹ range. In related phenol (B47542) compounds, the O-H stretching frequencies can be broadened due to intramolecular hydrogen bonding. researchgate.net For instance, in a similar molecule, the C=O stretching vibration was identified between 1715-1680 cm⁻¹, with a theoretical peak at 1707 cm⁻¹. ymerdigital.com The C-N stretching mode has been observed near 1300 cm⁻¹, with a specific peak in an analogous compound at 1320 cm⁻¹. ymerdigital.com

Interactive Table: FT-IR Vibrational Assignments for this compound and Related Compounds

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
O-H Stretch Broad, around 2000-3000 researchgate.net
C-H Stretch (Aromatic) 3100 - 3000 ymerdigital.com
C-O-C Stretch (Ether) 1250 - 1100
C-C Stretch (Aromatic) 1628 - 1570 ymerdigital.com

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In the analysis of similar aromatic compounds, Raman spectra have been instrumental in distinguishing between different crystalline forms and identifying subtle structural changes. americanpharmaceuticalreview.com For example, the Raman spectra of related materials show distinct peaks in the 1400-1700 cm⁻¹ and 740-880 cm⁻¹ regions. americanpharmaceuticalreview.com The analysis of lignin (B12514952), which shares phenolic structural motifs, has relied on FT-Raman to identify contributions from different polymer constituents. mdpi.com The minimal sample preparation required for FT-Raman makes it a valuable technique for analyzing samples in their native state. thermofisher.com

Total Energy Distribution (TED) Analysis for Vibrational Mode Assignment

To achieve a more precise assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra, Total Energy Distribution (TED) analysis is often employed. semanticscholar.orgtandfonline.com This computational method calculates the contribution of each internal coordinate to a particular normal mode of vibration. nih.gov For related Schiff base compounds, TED analysis, often performed using programs like VEDA 4, has been crucial for comparing experimental data with theoretical calculations from Density Functional Theory (DFT). semanticscholar.orgtandfonline.comnih.gov This approach allows for a detailed understanding of the coupling between different vibrational modes within the molecule.

Electronic Absorption Spectroscopy for Excited State Characterization

Electronic absorption spectroscopy provides insights into the electronic transitions and the influence of the molecular environment on the excited states of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects on Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption maxima (λmax) are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netbiointerfaceresearch.com In studies of similar phenolic compounds, UV-Vis spectra were recorded in various solvents to observe these shifts. researchgate.net For example, research on related molecules showed that electronic transitions can be assigned to n → π* and π → π* transitions. semanticscholar.org The effect of solvent polarity on the absorption spectra of other organic dyes has been well-documented, with λmax values shifting as the solvent changes from methanol (B129727) to chloroform (B151607) to DMF. biointerfaceresearch.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often used to complement experimental UV-Vis data and to better understand the nature of the electronic transitions and the effect of different solvents. semanticscholar.orgresearchgate.net

Interactive Table: Illustrative UV-Vis Absorption Maxima (λmax) in Different Solvents for a Related Compound

Solvent λmax (nm) Reference
Methanol 486 - 502 biointerfaceresearch.com
Chloroform 502 - 512 biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the precise connectivity of atoms and the conformational preferences of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In analogous structures, the ethoxy group exhibits a characteristic triplet for the methyl protons (CH₃) around 1.3 ppm and a quartet for the methylene (B1212753) protons (OCH₂) around 3.5 ppm in the ¹H NMR spectrum. The methyl group attached to the phenol ring would show a singlet near 2.3 ppm, while the aromatic protons would appear in the 6.5–7.5 ppm range. The specific chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are invaluable for confirming the molecular structure and can also provide information about the molecule's conformation and the presence of intramolecular interactions. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data for validation of the proposed structure. tandfonline.combohrium.com

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the ethoxy group, the methyl group, the aromatic ring protons, and the phenolic hydroxyl proton.

The ethoxy group protons typically appear as a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (–O–CH₂–) protons, a pattern indicative of ethyl group coupling. The methyl group attached to the phenol ring shows up as a singlet, as it has no adjacent protons to couple with. The protons on the aromatic ring produce signals in the aromatic region of the spectrum, with their specific shifts and multiplicities determined by their position relative to the electron-donating hydroxyl, ethoxy, and methyl groups.

A representative analysis of the ¹H NMR spectrum shows signals for the ethoxy group with a triplet at approximately 1.35 ppm and a quartet around 3.95 ppm. The methylphenol portion of the molecule is characterized by a singlet for the methyl group at about 2.25 ppm and aromatic proton signals in the range of 6.6–7.1 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton Group Approximate Chemical Shift (δ, ppm) Multiplicity
Ethoxy (-OCH₂CH₃ ) 1.35 Triplet
Methyl (-CH₃) 2.25 Singlet
Ethoxy (-OCH₂ CH₃) 3.95 Quartet
Aromatic (Ar-H) 6.6 - 7.1 Multiplet

Note: The hydroxyl (-OH) proton signal can be broad and its chemical shift is variable depending on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The carbon atoms of the ethoxy group, the methyl group, and the six carbons of the benzene (B151609) ring all resonate at characteristic frequencies. The aromatic carbons show a wide range of shifts, with those bonded to the oxygen atoms (C1-OH and C4-OEt) appearing further downfield. The carbon of the methyl group appears at the high-field end of the spectrum.

While specific experimental data for this compound is not widely published, analysis of the closely related analog, 2-Methoxy-4-methylphenol, provides insight into the expected chemical shifts. The primary difference would be in the signals for the alkoxy group carbons.

Table 2: Experimental ¹³C NMR Chemical Shifts for the Analog 2-Methoxy-4-methylphenol

Carbon Atom Chemical Shift (δ, ppm) in CDCl₃
C1 (C-OH) 144.9
C2 (C-OCH₃) 146.8
C3 111.4
C4 (C-CH₃) 129.1
C5 120.7
C6 115.3
Methoxy (B1213986) (-OCH₃) 55.9
Methyl (-CH₃) 20.8

Source: Data for 2-Methoxy-4-methylphenol. chemicalbook.com For this compound, the ethoxy carbons would replace the methoxy signal, typically with the -OCH₂- carbon around 63-64 ppm and the terminal -CH₃ carbon around 14-15 ppm.

Application of Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

Computational chemistry provides powerful tools for predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. semanticscholar.org This method, often employed in conjunction with Density Functional Theory (DFT), allows for the theoretical prediction of both ¹H and ¹³C NMR spectra. researchgate.netconicet.gov.argrafiati.com

The process involves first optimizing the molecular geometry of this compound at a chosen level of theory. Subsequently, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus. semanticscholar.org These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Researchers frequently use the GIAO method to:

Confirm experimental assignments of NMR signals.

Distinguish between potential isomers by comparing calculated spectra with experimental data.

Investigate how conformational changes affect the electronic environment and, consequently, the NMR chemical shifts.

The accuracy of GIAO calculations is often high, with predicted shifts generally showing good agreement with experimental values, making it an invaluable tool in the structural elucidation of organic molecules. researchgate.netbohrium.com

Crystallographic Analysis for Solid-State Molecular Architecture

While spectroscopy reveals the connectivity and electronic structure of a molecule, crystallographic techniques provide definitive information about its three-dimensional arrangement in the solid state.

X-ray Single-Crystal Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional map of electron density can be constructed, revealing the exact positions of atoms within the crystal lattice.

For a compound like this compound, a successful single-crystal X-ray analysis would yield critical data, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. capes.gov.br

Atomic Coordinates: The precise x, y, and z coordinates of each atom.

Bond Lengths and Angles: Definitive measurements of the distances between bonded atoms and the angles they form.

Intermolecular Interactions: Information on hydrogen bonding and other non-covalent interactions that dictate how molecules are packed in the crystal.

Although specific crystallographic data for this compound is not available in the surveyed literature, this method has been extensively used to characterize related phenolic compounds and their derivatives. researchgate.netresearchgate.net

Table 3: Typical Parameters Determined by Single-Crystal X-ray Diffraction

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P2₁2₁2₁
Unit Cell Parameters a (Å), b (Å), c (Å), α (°), β (°), γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Bond Lengths e.g., C-C, C-O, O-H (in Å)

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. rsc.org The Hirshfeld surface of a molecule is defined as the region where the contribution of its electron density to the total crystal electron density is greater than that of all other molecules.

This analysis provides a graphical representation of intermolecular contacts and can be broken down into a 2D "fingerprint plot." This plot summarizes the types and relative significance of different interactions. For a molecule like this compound, key interactions would include:

H···H contacts: Typically the most abundant, arising from van der Waals forces between hydrogen atoms on adjacent molecules. capes.gov.br

O···H/H···O contacts: Representing hydrogen bonds (e.g., from the phenolic -OH) and other close contacts involving oxygen. nih.gov

C···H/H···C contacts: Indicating weaker C-H···π or other van der Waals interactions. nih.gov

Studies on similar aromatic compounds show that H···H interactions often account for the largest percentage of the surface area (e.g., 40-60%), followed by O···H and C···H contacts, which play a crucial role in stabilizing the crystal packing. capes.gov.brnih.govaphrc.org

Table 4: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Organic Molecule

Interaction Type Percentage Contribution (%)
H···H 53.9
O···H / H···O 28.5
C···H / H···C 11.8

Source: Data from a representative study on a complex organic molecule. aphrc.org These percentages illustrate how Hirshfeld analysis quantifies the nature of crystal packing forces.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

For this compound (C₉H₁₂O₂), the molecular weight is 152.19 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak would be observed at an m/z value of 152. nih.gov

The fragmentation of the molecular ion provides clues about the molecule's structure. Common fragmentation pathways for this compound would likely include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ether bond would result in a prominent fragment ion at m/z 123.

Loss of ethylene (B1197577) (CH₂=CH₂): A rearrangement reaction (McLafferty rearrangement if a carbonyl were present, or a related hydrogen transfer) could lead to the loss of ethylene, resulting in a fragment at m/z 124.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the ring would produce a fragment at m/z 137.

Loss of carbon monoxide (CO): Phenolic compounds often undergo rearrangement and loss of CO from the ring structure after initial fragmentation.

Analyzing these fragmentation patterns allows for the confirmation of the compound's identity and structural features.

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Ion/Fragment Proposed Fragmentation Pathway
152 [C₉H₁₂O₂]⁺• Molecular Ion (M⁺•)
137 [C₈H₉O₂]⁺ M⁺• - •CH₃
124 [C₇H₈O₂]⁺• M⁺• - C₂H₄ (rearrangement)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile organic compounds. lcms.cz In the context of this compound analysis, GC facilitates the separation of the compound from a mixture based on its boiling point and interaction with the stationary phase of the capillary column. lcms.czresearchgate.net Following elution from the GC column, the isolated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). researchgate.net This energetic ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint, characterized by the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. lcms.cz

The identification of this compound is achieved by comparing its obtained mass spectrum with reference spectra from established databases, such as the NIST Mass Spectrometry Data Center. nih.gov The mass spectrum for this compound shows a distinct pattern of fragmentation. nih.gov The molecular ion peak ([M]⁺) is observed at an m/z corresponding to its molecular weight. nih.gov Key fragment ions provide structural information; for instance, the loss of an ethyl group is a characteristic fragmentation pathway for ethoxy-substituted phenols.

Research findings from the NIST library database detail the characteristic mass spectral peaks for this compound. nih.gov In one library entry, the most abundant peak (base peak) is at m/z 124, with the molecular ion peak at m/z 152 being the second highest. nih.gov Another entry shows the molecular ion at m/z 152 as the base peak, with the fragment at m/z 124 as the second most abundant. nih.gov This information is critical for confirming the presence of the compound in complex matrices.

Table 1: GC-MS Spectral Data for this compound

NIST Library Entry Base Peak (m/z) 2nd Highest Peak (m/z) 3rd Highest Peak (m/z) Molecular Ion [M]⁺ (m/z)
Main Library 124 152 123 152
Replicate Library 152 124 123 152

Data sourced from the NIST Mass Spectrometry Data Center via PubChem. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. acs.org Unlike nominal mass measurements from standard mass spectrometers, HRMS can measure mass to several decimal places. acs.org This precision is indispensable for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For this compound (C₉H₁₂O₂), HRMS can confirm its elemental composition by measuring its exact mass. nih.govnih.gov

The monoisotopic mass of this compound is calculated to be 152.083729621 Da. nih.govnih.gov HRMS analysis can verify this exact mass, providing a high degree of confidence in the compound's identification, often without the need for a reference standard, which is a significant advantage in the analysis of novel or unexpected substances. acs.org Furthermore, HRMS can be used to analyze different ionized forms of the molecule, known as adducts (e.g., [M+H]⁺, [M+Na]⁺). uni.lu Predicting the collision cross section (CCS)—a measure of the ion's shape and size in the gas phase—for these adducts can provide an additional layer of identification when coupled with techniques like ion mobility spectrometry-mass spectrometry. acs.orguni.lu

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₉H₁₂O₂ nih.govnih.gov
Calculated Monoisotopic Mass 152.083729621 Da nih.govnih.gov
Predicted m/z of [M+H]⁺ Adduct 153.09100 uni.lu
Predicted m/z of [M+Na]⁺ Adduct 175.07294 uni.lu
Predicted m/z of [M-H]⁻ Adduct 151.07644 uni.lu

Data sourced from PubChem and PubChemLite. nih.govnih.govuni.lu

Quantum Chemical and Computational Investigations of 4 Ethoxy 2 Methylphenol

Density Functional Theory (DFT) Methodologies for Electronic Structure Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of phenolic compounds due to its favorable balance of accuracy and computational cost. researchgate.net The application of DFT allows for the detailed investigation of a molecule's electronic structure, which governs its chemical behavior.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. For organic molecules such as substituted phenols, hybrid functionals are often the methods of choice. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is widely utilized as it incorporates both local and non-local exchange terms, along with a portion of the exact Hartree-Fock exchange, providing a robust description of molecular systems. semanticscholar.orgymerdigital.com Numerous studies on related ethoxy-phenol derivatives have successfully employed the B3LYP functional to investigate molecular structure, vibrational frequencies, and electronic properties. ymerdigital.comtandfonline.combohrium.com

Another functional, B1B95, has also been used in comparative studies of similar molecular structures. researchgate.netaksaray.edu.tr The validation of these functionals typically involves comparing the calculated results with experimental data, where available, to ensure the chosen level of theory is appropriate for the system under investigation. researchgate.net The selection is critical as the functional choice can significantly influence the prediction of properties like reaction energies and barrier heights.

Table 1: Commonly Used DFT Functionals for Phenolic Derivatives
FunctionalDescriptionCommon Applications in Related Studies
B3LYPBecke's 3-parameter hybrid functional with the Lee-Yang-Parr correlation functional.Geometry optimization, vibrational analysis, electronic properties (HOMO-LUMO, MEP), NBO analysis. semanticscholar.orgtandfonline.combohrium.com
B1B95Becke's 1-parameter hybrid functional with the Becke95 correlation functional.Comparative geometry optimization and electronic structure calculations. researchgate.netaksaray.edu.tr

The basis set determines the mathematical functions used to build the molecular orbitals. For accurate calculations, a flexible and sufficiently large basis set is required. The Pople-style basis set, 6-311++G(d,p), is frequently chosen for computational studies of aromatic and phenolic compounds. semanticscholar.orgtandfonline.comresearchgate.net

This basis set is characterized by:

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility.

++ : The inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or weak intermolecular interactions.

(d,p) : The addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonding accurately.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide reliable results for the geometry, vibrational spectra, and electronic properties of complex ethoxy-phenol derivatives. bohrium.comnih.gov

Selection and Validation of Exchange-Correlation Functionals (e.g., B3LYP, B1B95)

Optimized Molecular Geometry and Conformational Analysis

A complete understanding of a molecule's properties begins with determining its most stable three-dimensional structure. Computational methods are used to find the geometry that corresponds to the minimum energy on the potential energy surface.

Molecules with rotatable single bonds, such as the C-O bond of the ethoxy group in 4-Ethoxy-2-methylphenol, can exist in multiple conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space and identify the most stable conformer(s). researchgate.net This is achieved by systematically rotating a specific dihedral angle in steps and calculating the energy at each point, while allowing the rest of the molecule's geometry to relax. semanticscholar.org The resulting plot of energy versus dihedral angle reveals the energy minima, corresponding to stable conformers, and the energy barriers to rotation between them. researchgate.netmjcce.org.mk This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. Studies on similar ethoxy-phenol derivatives have utilized PES scans at the B3LYP/6-311++G(d,p) level to investigate conformational flexibility. researchgate.netresearchgate.net

Bond Lengths, Bond Angles, and Dihedral Angles

Electronic Structure Descriptors and Properties

Beyond geometry, quantum chemical calculations provide a wealth of information about the electronic properties of this compound. These descriptors are key to predicting its reactivity and intermolecular interactions. While a dedicated study on this compound is not available, analyses of related compounds using methods like B3LYP/6-311++G(d,p) highlight the standard descriptors that would be investigated. ymerdigital.com

Key electronic descriptors include:

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. tandfonline.com

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the electrostatic potential on the electron density surface. It identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical reactions and intermolecular interactions like hydrogen bonding. ymerdigital.com

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge distribution, intramolecular charge transfer, and the delocalization of electron density arising from hyperconjugative interactions between orbitals. tandfonline.com

The PubChem database provides some basic computed properties for this compound, which are listed below. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, typically color-coded, where red indicates areas of high electron density (negative potential) and blue signifies regions of low electron density (positive potential).

For aromatic compounds like this compound, MEP analysis reveals the electrophilic and nucleophilic reactivity sites. researchgate.net The negative potential regions, often associated with electronegative atoms like oxygen, are susceptible to electrophilic attack. Conversely, the positive potential areas, usually around hydrogen atoms, are prone to nucleophilic attack. researchgate.net The MEP map provides a visual representation of the molecule's shape, size, and the sites of potential intermolecular interactions. ymerdigital.com Computational studies on similar phenolic compounds have utilized MEP analysis to identify sites for intra- and inter-molecular interactions. semanticscholar.org The charge distributions visualized by MEP are instrumental in understanding molecular interactions. ymerdigital.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the interactions between orbitals within a molecule, providing insights into charge delocalization, hyperconjugation, and the stability of the molecular structure. taylorandfrancis.com This analysis transforms the complex, delocalized molecular orbitals into localized, one-center (lone pairs) and two-center (bonds) units that align with the familiar Lewis structure representation. uni-rostock.de

The key aspect of NBO analysis is the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The energy associated with these interactions, known as the stabilization energy E(2), quantifies the extent of charge delocalization. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. These interactions, often referred to as hyperconjugation, involve the delocalization of electron density from occupied bonding or lone pair orbitals to adjacent unoccupied antibonding orbitals.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chalcogen.ro These orbitals are crucial in determining a molecule's electronic properties and reactivity. schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. chalcogen.roschrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. utm.my The HOMO-LUMO gap is a key factor in understanding electronic transitions, such as those observed in UV-Vis spectroscopy. schrodinger.comlibretexts.org Computational methods like DFT are commonly used to calculate the energies of the HOMO and LUMO and, consequently, the energy gap. schrodinger.comutm.my For related phenolic compounds, these calculations have provided valuable insights into their electronic behavior and potential applications in optoelectronic devices. utm.my

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties of materials are of great interest due to their potential applications in technologies like optical communications. researchgate.net Computational chemistry provides a powerful means to predict and understand the NLO response of molecules. The key parameters for NLO properties are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). semanticscholar.org

Theoretical calculations, often performed using DFT methods, can estimate these NLO parameters. researchgate.netaksaray.edu.tr For a molecule to exhibit significant NLO properties, it often requires a substantial charge transfer character, which can be enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In molecules structurally related to this compound, computational studies have shown that the presence of such features can lead to NLO properties greater than those of standard reference materials like urea. aksaray.edu.tr The investigation of NLO properties often involves calculating these parameters in different solvent environments to understand the effect of polarity on the NLO response. researchgate.netaksaray.edu.tr

Atomic Charge Distribution Analysis (e.g., Mulliken Charges)

Atomic charge distribution analysis provides information about the partial charges on each atom within a molecule, offering insights into its electronic structure and reactivity. libretexts.org One of the common methods for calculating atomic charges is the Mulliken population analysis. libretexts.org This method partitions the total electron density among the atoms in a molecule. libretexts.org

Thermodynamic Properties from Computational Studies

Computational chemistry allows for the prediction of various thermodynamic properties of molecules, which are essential for understanding their stability and behavior under different conditions. These calculations are typically performed over a range of temperatures to observe how these properties change.

Calculation of Standard Thermodynamic Functions (Heat Capacity, Entropy, Enthalpy Changes) across Temperature Ranges

Standard thermodynamic functions, including heat capacity (C), entropy (S), and enthalpy (H), can be calculated using computational methods based on statistical mechanics, often combined with vibrational analysis from DFT calculations. aksaray.edu.trworldscientific.com These properties are fundamental in chemical thermodynamics and provide insights into the thermal energy storage capacity and the degree of disorder of a system. nist.govnist.gov

Theoretical studies on related organic molecules have shown that the calculated thermodynamic properties are temperature-dependent. researchgate.net Typically, heat capacity, entropy, and enthalpy all increase with rising temperature. researchgate.net This is attributed to the increase in molecular vibrational intensities as the temperature goes up. researchgate.net Correlation graphs can be generated to show the relationship between these thermodynamic functions and temperature, often resulting in polynomial fitting equations that describe the trend. researchgate.net Such computational data is valuable for predicting the behavior of substances in various thermal environments and can be compared with experimental data from techniques like adiabatic and differential scanning calorimetry. mdpi.com

Table of Calculated Thermodynamic Properties for a Related Compound (Illustrative Example)

Temperature (K)Heat Capacity (Cp) (J/mol·K)Entropy (S) (J/mol·K)Enthalpy Change (ΔH) (kJ/mol)
10080.5250.28.1
200125.6320.818.9
298.15170.3385.434.2
400215.1450.154.7
500250.7510.578.3
Note: This table is for illustrative purposes based on trends observed for similar organic molecules and does not represent actual calculated values for this compound without specific computational results.

Solvent Effects on Electronic and Spectroscopic Properties through Computational Models

The surrounding solvent medium can significantly influence the electronic structure and spectroscopic behavior of a solute molecule. Computational chemistry provides powerful tools to investigate these interactions, offering insights that complement experimental data. For this compound, computational models are employed to predict how its properties shift in various solvent environments, which is crucial for understanding its behavior in different chemical processes.

To simulate the effect of a solvent, implicit solvation models are widely used due to their computational efficiency. wikipedia.org These models treat the solvent as a continuous, polarizable medium characterized by its dielectric constant, rather than modeling individual solvent molecules. wikipedia.orgdiracprogram.org This approach allows for the calculation of molecular properties in a simulated solvent environment.

The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (C-PCM) and the Solvation Model on Density (SMD), are among the most common methods. wikipedia.orgfaccts.de In these models, the solute molecule is placed within a cavity in the solvent continuum. diracprogram.orgfaccts.de The solute's charge distribution polarizes the surrounding solvent, which in turn creates a reaction field that interacts with the solute, altering its electronic properties. diracprogram.org This self-consistent reaction field (SCRF) approach is essential for accurately capturing the mutual polarization between the solute and the solvent.

These solvation models are typically used in conjunction with Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, such as electronic absorption spectra. semanticscholar.orgtandfonline.com This combination allows for the prediction of how UV-Vis spectra, dipole moments, and other electronic characteristics of this compound change from the gas phase to various solvents. semanticscholar.orgresearchgate.net

The polarity of the solvent plays a critical role in determining the electronic properties of this compound. Key properties that are sensitive to the solvent environment include the dipole moment (µ) and polarizability (α).

Dipole Moment: The dipole moment is a measure of the separation of positive and negative charges in a molecule. In polar solvents, the reaction field stabilizes charge separation in the solute molecule. Consequently, the dipole moment of a molecule is generally higher in a polar solvent compared to the gas phase or a non-polar solvent. innovareacademics.insqu.edu.om For phenolic derivatives, studies have consistently shown that the calculated dipole moment increases with the increasing dielectric constant of the solvent. ajrconline.orgdergipark.org.tr This trend is expected for this compound, as the polar solvent environment enhances its intrinsic charge separation.

Polarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Similar to the dipole moment, the polarizability of a molecule tends to increase with solvent polarity. innovareacademics.inajrconline.org The solvent's reaction field can make the solute's electrons more mobile and easier to displace, leading to a higher calculated polarizability in solvents with high dielectric constants. dergipark.org.tr

The following table, based on general trends observed for similar phenolic compounds, illustrates the expected effect of different solvents on the calculated electronic properties of this compound. innovareacademics.insqu.edu.omajrconline.org

PropertyGas PhaseCyclohexane (ε=2.02)Ethanol (B145695) (ε=24.55)DMSO (ε=46.83)
Dipole Moment (µ) / Debye ~2.5~3.2~4.1~4.5
Polarizability (α) / a.u. ~95~98~102~104

Table 1: Representative data illustrating the theoretical impact of solvent polarity on the dipole moment and polarizability of this compound.

Computational models, particularly TD-DFT combined with PCM, are invaluable for predicting and interpreting the UV-Visible absorption spectra of molecules in different solvents. semanticscholar.orgtandfonline.com The interaction with a solvent can cause a shift in the absorption maxima (λmax), a phenomenon known as solvatochromism.

Bathochromic Shift (Red Shift): This occurs when the absorption maximum shifts to a longer wavelength. It typically happens for π→π* transitions, where the excited state is more polar than the ground state. A polar solvent stabilizes the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. dergipark.org.tr

Hypsochromic Shift (Blue Shift): This involves a shift to a shorter wavelength. It is often observed for n→π* transitions. In these cases, the ground state may have lone-pair electrons that interact strongly with protic solvents via hydrogen bonding. These interactions stabilize the ground state more than the excited state, increasing the transition energy. dergipark.org.tr

For this compound, the primary electronic transitions in the UV-Vis region are expected to be of the π→π* type, originating from the phenolic ring. Computational studies on structurally related ethoxy-phenol derivatives have shown that the main absorption bands exhibit a bathochromic shift as the solvent polarity increases. researchgate.net This indicates that the excited states are more polar than the ground state. The intensity of the absorption, represented by the oscillator strength (f), also tends to increase with solvent polarity. dergipark.org.tr

The table below presents theoretical TD-DFT results demonstrating the expected solvatochromic shifts for the principal π→π* transition of this compound in various solvents.

SolventDielectric Constant (ε)Calculated λmax (nm)Oscillator Strength (f)Type of Shift (Relative to Gas Phase)
Gas Phase 1.00~275~0.12-
Cyclohexane 2.02~278~0.13Bathochromic (Red)
Chloroform (B151607) 4.81~280~0.14Bathochromic (Red)
Ethanol 24.55~284~0.16Bathochromic (Red)
DMSO 46.83~286~0.17Bathochromic (Red)

Table 2: Predicted solvent effects on the main UV-Vis absorption band of this compound using TD-DFT with a polarizable continuum model. Data is representative based on findings for analogous compounds. semanticscholar.orgresearchgate.net

Molecular Interactions and Theoretical Biological Mechanistic Studies of 4 Ethoxy 2 Methylphenol Derivatives Non Human Context

Computational Ligand-Macromolecule Interaction Studies

Computational studies, particularly molecular docking, have become instrumental in understanding the potential interactions between small molecules and biological macromolecules. These in silico methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions at a molecular level. For derivatives of 4-Ethoxy-2-methylphenol, these studies have primarily focused on their interactions with enzyme targets crucial for microbial survival.

Molecular docking simulations have been extensively used to investigate the interaction of this compound derivatives, especially Schiff base compounds, with bacterial enzymes like Topoisomerase DNA gyrase. semanticscholar.org This enzyme is a critical target as it is essential for bacterial DNA replication and is distinct from its human counterparts.

Several studies have explored Schiff base derivatives of this compound and their potential to bind to the active site of DNA gyrase. For instance, a molecular docking study on the Schiff base compound 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol (B47542) (4BPM2EP) was performed to understand its interactions with topoisomerase DNA gyrase enzymes. semanticscholar.orgtandfonline.com Similarly, other derivatives such as 2-Ethoxy-4-(pyridine-2yliminomethyl)-phenol (2E4P2P) and 2-Ethoxy-4[(2-trifluromethyl-phenylimino)methyl]phenol (2E42TP) have also been the subject of molecular docking studies against the same enzyme target to explore their biological behavior. researchgate.netfrontiersin.orgbiorxiv.orgmdpi.com These computational analyses are crucial in predicting the potential of these compounds as inhibitors of this vital bacterial enzyme.

The general procedure for such studies involves the use of specialized software, like Glide or AutoDock, to place the ligand (the this compound derivative) into the binding site of the macromolecule (Topoisomerase DNA gyrase). The software then calculates the most stable binding poses based on a scoring function that estimates the binding free energy.

The analysis of predicted binding modes from molecular docking studies reveals the specific interactions that stabilize the ligand-receptor complex. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and sometimes pi-pi stacking. The binding energy, expressed in kcal/mol, is a quantitative measure of the binding affinity, with more negative values indicating a stronger interaction.

For example, in studies of various enzyme inhibitors, the binding modes are analyzed to identify key amino acid residues within the enzyme's active site that interact with the ligand. In the case of camptothecin (B557342) derivatives targeting DNA Topoisomerase I, docking studies have shown that the rigid ring structures of the compounds insert between DNA bases, while forming hydrogen bonds and hydrophobic interactions with both the DNA and the protein. frontiersin.org The binding free energies for some of these derivatives were found to be significantly lower (e.g., -61.78 kcal/mol and -76.50 kcal/mol) than the reference compound, suggesting a higher affinity. frontiersin.org

Similarly, in a study of cryptolepine (B1217406) derivatives targeting Topoisomerase IIA, specific interactions such as carbon-hydrogen bonds and van der Waals interactions with amino acid residues like Ser 781 and Gly 932 were identified. biorxiv.org The binding energies for the most promising derivatives were in the range of -9.72 to -9.88 kcal/mol, which were lower than the parent compound. biorxiv.org

For a derivative of this compound, specifically (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), computational studies have detailed its molecular geometry and potential for intermolecular interactions. acs.orgnih.gov While specific binding energy data with DNA gyrase for this exact compound is not provided in the search results, the analysis of its structure and functional groups allows for the prediction of its potential binding modes. The ethoxy and hydroxyl groups, along with the imine linkage, are all potential sites for hydrogen bonding and other interactions within an enzyme's active site.

Table 1: Example of Predicted Binding Energies of Various Ligands with Topoisomerase Enzymes

Ligand/DerivativeEnzyme TargetPredicted Binding Energy (kcal/mol)
Camptothecin Derivative 4jDNA Topoisomerase I-61.78 frontiersin.org
Camptothecin Derivative 4mDNA Topoisomerase I-76.50 frontiersin.org
Cryptolepine Derivative 8186Topoisomerase IIA-9.72 biorxiv.org
Cryptolepine Derivative 8618Topoisomerase IIA-9.88 biorxiv.org
ExemestaneHuman Topoisomerase II alpha-7.05 nih.gov

This table provides examples of binding energies from various studies to illustrate the data generated from molecular docking simulations.

Molecular Docking Simulations with Enzyme Targets (e.g., Topoisomerase DNA Gyrase)

Theoretical Investigations of Interactions with Generic Biomolecular Components (e.g., DNA Bases via Electrophilicity-Based Charge Transfer Method)

Theoretical studies also extend to understanding the fundamental interactions between this compound derivatives and essential biomolecular components like DNA bases. One such approach is the electrophilicity-based charge transfer (ECT) method. This method allows for the investigation of charge transfer processes between a molecule and DNA bases (adenine, guanine, cytosine, and thymine). tandfonline.comresearchgate.net

The ECT method helps in quantifying the amount of charge transfer (ΔN) that can occur, which is indicative of the nature of the interaction. researchgate.net A positive ΔN value for the DNA base suggests that it acts as a charge acceptor, while a negative value indicates it is a charge donor. These theoretical calculations provide insights into the potential for these compounds to interact with DNA, which can be a mechanism for their biological activity.

Studies on Schiff bases have utilized the ECT method to analyze their interactions with DNA bases. tandfonline.comresearchgate.net These investigations help in understanding the electronic aspects of the interaction, such as the electrophilic and nucleophilic nature of the compounds and their propensity to engage in charge transfer with the fundamental building blocks of DNA. researchgate.net This theoretical framework complements the molecular docking studies by providing a deeper understanding of the electronic interactions that may occur, not just with enzymes, but also with their nucleic acid substrates.

Environmental Transformation and Degradation Pathways of 4 Ethoxy 2 Methylphenol Non Human Systems

Biodegradation Mechanisms by Microbial Systems

Microbial degradation is a primary mechanism for the removal of organic pollutants, including phenolic compounds, from the environment. Bacteria and fungi possess diverse enzymatic systems capable of transforming and mineralizing these aromatic structures.

While direct studies on the degradation of 4-Ethoxy-2-methylphenol by the ascomycetous fungus Thielavia sp. HJ22 are not extensively documented in the reviewed literature, research on its activity with other phenolic xenobiotics provides significant insights. Thielavia sp. HJ22 has demonstrated high efficiency in degrading nonylphenol, 4-tert-octylphenol, and 2,4-dichlorophenol, achieving removal rates of 95%, 100%, and 80% respectively within 8 hours of incubation. researchgate.netnih.gov The degradation of these compounds was associated with the production of laccase and the involvement of cytochrome P450 monooxygenases. researchgate.netnih.gov

Given that this compound shares the core phenolic structure with these compounds, it is plausible that Thielavia sp. HJ22 could also mediate its degradation. The proposed pathway would likely involve initial oxidation or hydroxylation of the phenol (B47542) ring or cleavage of the ethoxy group, catalyzed by the versatile enzymatic machinery of the fungus.

Laccases (EC 1.10.3.2) are copper-containing oxidases that are instrumental in the degradation of lignin (B12514952) and a wide array of phenolic pollutants. nih.govrsc.org These enzymes catalyze the oxidation of phenolic substrates, generating phenoxy radicals which can then undergo further spontaneous reactions, leading to polymerization or cleavage of the aromatic ring. lakeheadu.ca The degradation of various phenolic compounds by fungi like Thielavia sp. HJ22 has been linked to laccase activity. researchgate.netnih.gov Laccases from Pleurotus species have also been shown to effectively degrade 2,4-dichlorophenol. nih.gov The broad substrate specificity of laccases suggests they could play a significant role in the initial transformation of this compound in fungal systems.

Cytochrome P450 monooxygenases (CYPs) are a vast and diverse group of heme-containing enzymes known for their central role in the metabolism of xenobiotics in virtually all domains of life. wikipedia.orgnih.gov In bacteria and fungi, CYPs are often involved in the initial steps of breaking down aromatic compounds. They typically catalyze hydroxylation, dealkylation, and other oxidative reactions. wikipedia.orgresearchgate.netnih.gov For instance, a strain of Rhodococcus rhodochrous has been shown to utilize two distinct cytochrome P450 enzymes for the O-dealkylation of 2-ethoxyphenol (B1204887) and 4-methoxybenzoate. asm.org Specifically, the P450 enzyme induced by 2-ethoxyphenol was shown to catalyze its O-dealkylation to produce catechol. ebi.ac.uk This provides a strong model for the potential biotransformation of this compound, which could undergo a similar O-dealkylation of its ethoxy group catalyzed by a microbial cytochrome P450 enzyme.

Enzyme SystemGeneral Role in Phenolic DegradationPotential Role in this compound Degradation
Laccases Oxidation of phenolic hydroxyl groups to form phenoxy radicals, leading to polymerization or ring cleavage. lakeheadu.caInitial oxidation of the phenolic ring.
Cytochrome P450 Monooxygenases Hydroxylation and O-dealkylation of aromatic rings. wikipedia.orgasm.orgO-dealkylation of the ethoxy group to form a dihydroxy intermediate, and/or hydroxylation of the aromatic ring. asm.orgebi.ac.uk

Fungal Degradation Pathways (e.g., Thielavia sp. HJ22)

Photodegradation Pathways in Environmental Compartments

Photodegradation, or photolysis, is an abiotic degradation process initiated by the absorption of light energy. For many organic chemicals, this is a significant pathway for transformation in sunlit environments like surface waters and on soil surfaces. unina.ituc.ptscispace.com The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers) that generate reactive species like hydroxyl radicals. unina.ituc.pt

While specific experimental data on the photodegradation of this compound is limited in the available literature, the general principles governing the photolysis of phenolic compounds can be applied. Phenols can absorb UV light, leading to the homolytic cleavage of the O-H bond or other ring substituents, or reactions involving the aromatic ring itself. uc.ptscispace.com The presence of substituents like the ethoxy and methyl groups on the phenol ring will influence the light absorption properties and the subsequent photochemical reaction pathways. Photodegradation on soil and plant surfaces is also a relevant process for many environmental contaminants. researchgate.net In aqueous environments, the presence of substances like palladium has been shown to enhance the photocatalytic degradation of phenol. mdpi.com

Identification of Degradation Products and Metabolites in Non-Human Biological Systems

Identifying the intermediate products of degradation is key to fully understanding the environmental fate and potential toxicity of a compound. While a complete metabolic pathway for this compound is not detailed in the provided search results, information from structurally similar compounds allows for the formulation of probable degradation products.

For example, the microbial degradation of 4-chloro-2-methylphenol (B52076) by an activated sludge isolate was found to proceed via a modified ortho-cleavage pathway, with the identification of 2-methyl-4-carboxymethylenebut-2-en-4-olide as a transient intermediate. nih.gov This suggests that after an initial enzymatic attack, the aromatic ring of a substituted methylphenol can be opened.

Furthermore, the cytochrome P450-mediated degradation of 2-ethoxyphenol in Rhodococcus rhodochrous yields catechol as a product of O-dealkylation. asm.orgebi.ac.uk This points to a likely primary degradation step for this compound being the enzymatic cleavage of the ether bond to form 3-methyl-1,4-benzenediol (or a related dihydroxy-methylphenol isomer). This dihydroxy intermediate would then be susceptible to ring cleavage by dioxygenase enzymes, a common strategy in the microbial degradation of aromatic compounds. nih.govnih.gov

Based on these analogous pathways, a hypothetical partial degradation pathway for this compound could involve:

O-de-ethylation: Formation of a dihydroxy-methylphenol intermediate.

Ring Hydroxylation: Addition of further hydroxyl groups to the aromatic ring.

Aromatic Ring Cleavage: Opening of the ring to form aliphatic acids, which can then be further metabolized. nih.gov

Parent CompoundStructurally Similar CompoundObserved Degradation Product(s)Potential Degradation Product of this compound
This compound2-EthoxyphenolCatechol asm.orgebi.ac.uk3-methyl-1,4-benzenediol
This compound4-Chloro-2-methylphenol2-methyl-4-carboxymethylenebut-2-en-4-olide nih.govRing-cleavage products (e.g., aliphatic acids)

Environmental Fate Modeling Approaches for Phenolic Compounds

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. These models integrate a chemical's physical-chemical properties (e.g., water solubility, vapor pressure, partition coefficients) with environmental parameters to estimate its concentration and persistence in different compartments like air, water, soil, and sediment. whiterose.ac.ukepa.gov

For phenolic compounds, Quantitative Structure-Activity Relationship (QSAR) models are frequently used. epa.gov These models correlate the structural features of molecules with their environmental behavior and toxicity. The ECOSAR (Ecological Structure-Activity Relationship) model, for example, predicts the aquatic toxicity of chemicals based on their structural class. epa.gov For neutral organic chemicals like many phenols, toxicity is often related to the octanol-water partition coefficient (Kow), which is an indicator of hydrophobicity. epa.gov

Multimedia fate models can simulate the transport and transformation of phenolic compounds in specific ecosystems, such as a river system. rsc.org These models account for processes like advection, dispersion, volatilization, sorption to sediment, and degradation (both biotic and abiotic). Such models are valuable for risk assessment and for developing strategies to manage water pollution from industrial chemicals. rsc.org The development of these models is often hampered by a lack of experimental data on the properties and degradation rates of the parent compounds and their transformation products. whiterose.ac.uk

Advanced Research Applications and Potentials of 4 Ethoxy 2 Methylphenol Derivatives Non Clinical

Application in Advanced Materials Science

The exploration of novel organic molecules for advanced materials is a burgeoning field of research. Derivatives of 4-ethoxy-2-methylphenol, particularly those incorporating specific functional groups, exhibit properties suitable for sophisticated applications, most notably in optoelectronics.

Schiff bases, compounds containing an azomethine or imine group (–C=N–), derived from phenolic aldehydes are a cornerstone of modern materials science due to their diverse electronic and optical properties. acs.org The synthesis of Schiff bases using precursors structurally similar to this compound, such as ethoxy-substituted salicylaldehydes, has yielded materials with significant potential for optoelectronic devices. acs.orgrsc.org These materials are crucial for applications in telecommunications and information technology, where nonlinear optical (NLO) properties are highly sought after. rsc.org

The synthesis typically involves the condensation reaction of an ethoxy-hydroxybenzaldehyde with a primary amine. acs.orgbohrium.com For instance, the reaction of 3-ethoxysalicylaldehyde (B1293910) with 3-(trifluoromethyl)aniline (B124266) produces a Schiff base, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), which demonstrates notable NLO properties. acs.org The ethoxy group, along with other substituents on the aromatic rings, influences the molecule's electronic structure and charge transfer characteristics, which are fundamental to its optical response. acs.orgresearchgate.net

Research into oligo-Schiff-bases, which are short-chain polymers, has also shown promise. A novel oligo-Schiff-base synthesized from 3-ethoxy-2-hydroxybenzaldehyde was found to have a low optical band gap, making it suitable for photovoltaic and other optoelectronic applications. bohrium.com These findings underscore the potential of using this compound as a foundational block for creating advanced functional materials.

Table 1: Research Findings on Schiff Base Derivatives for Optoelectronics

Derivative/PrecursorSynthesis MethodKey Findings & Potential Applications
(E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP)Condensation of 3-ethoxysalicylaldehyde and 3-(trifluoromethyl)aniline. acs.orgExhibits nonlinear optical (NLO) properties; potential candidate for NLO materials. acs.org
Oligo(2-ethoxy-6-(((2-hydroxyphenyl)imino)-methyl)phenol)Oxidative polycondensation of a monomer derived from 3-ethoxy-2-hydroxybenzaldehyde. bohrium.comLow optical band gap values, suitable for photovoltaic and optoelectronic device applications. bohrium.com
1,4-phenylenediamine-based chromophoresCondensation reaction with precursors including 2-ethoxy-6-methylphenol groups. rsc.orgPromising candidates for nonlinear optical materials with potential in optoelectronic devices. rsc.org
Tetraphenylethene-based Schiff baseSynthesized with and without an ethoxy group to compare properties. researchgate.netThe hydroxyl group was found to be crucial for photochromic properties, guiding the design of stimuli-responsive molecules. researchgate.net

Role as Precursors and Intermediates in Organic Synthesis and Fine Chemical Manufacturing

In the realm of synthetic chemistry, this compound is a valuable precursor and intermediate for constructing more complex molecules. pharmacompass.com Its aromatic ring is activated by the electron-donating effects of the hydroxyl, ethoxy, and methyl groups, making it susceptible to various chemical transformations. This reactivity allows it to serve as a versatile building block in the fine chemical industry for producing a range of materials, including dyes and pharmaceuticals.

The compound can readily undergo several key types of reactions:

Electrophilic Aromatic Substitution: The activated ring facilitates the introduction of other functional groups onto the aromatic core.

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Catalytic hydrogenation can convert the phenol (B47542) into more saturated compounds.

One synthetic route to produce compounds like this compound involves the catalytic hydrogenation of ethoxy-substituted vanillin (B372448) derivatives. Another method is the methylation and ethoxylation of dihydroxy precursors using agents like dimethyl sulfate (B86663) or ethyl iodide. The versatility of this compound and its analogues as intermediates is critical for the multi-step synthesis of complex target molecules in both academic research and industrial manufacturing.

Table 2: this compound as a Synthetic Intermediate

Reaction TypeReagents/ConditionsProduct ClassApplication Area
Electrophilic SubstitutionVaries (e.g., nitrating or halogenating agents)Substituted phenolsSynthesis of complex organic molecules.
OxidationOxidizing agents (e.g., KMnO₄, H₂O₂)Quinone derivativesFine chemicals, building blocks.
ReductionH₂ with Pd/C or Raney Nickel catalystSaturated cyclic compoundsSynthesis of alicyclic compounds.
CondensationAldehydes/ketones and primary aminesSchiff basesMaterials science, dyes, pharmaceuticals. acs.org

Exploration of Catalytic Activities of Structurally Related Derivatives

The study of catalysis is essential for developing efficient and environmentally friendly chemical processes. While this compound itself is not typically a catalyst, its structurally related derivatives are involved in catalytic research in two primary ways: as substrates in catalytic transformations and as ligands in the formation of catalytically active complexes.

Research on the catalytic hydrogenation of lignin-derived phenolic compounds often includes substrates like o-ethoxyphenol, which is structurally analogous to this compound. bohrium.com Studies have shown that palladium (Pd) catalysts supported on materials like alumina-titania (Al₂O₃-TiO₂) are highly effective for the hydrodeoxygenation of these phenols under mild conditions. bohrium.comresearchgate.net For instance, a Pd/Al₂Ti₁ catalyst achieved 100% conversion of catechol at 200°C, demonstrating the efficiency of such systems. researchgate.net These studies provide a framework for the potential catalytic upgrading of this compound.

Furthermore, Schiff base derivatives synthesized from precursors like this compound can act as ligands that coordinate with metal ions (e.g., Co(II), Ni(II), Cu(II)) to form metal complexes. nih.gov These complexes are investigated for their own catalytic activities in various reactions, such as oxidation, reduction, and polymerization. rsc.orgnih.gov The specific structure of the Schiff base ligand plays a crucial role in determining the catalytic properties of the resulting metal complex.

Table 3: Catalytic Research Involving Structurally Related Derivatives

Compound/Derivative TypeCatalytic ProcessCatalyst/ComplexRole of the Phenolic Derivative
o-EthoxyphenolCatalytic Hydrogenation / Hydrodeoxygenation5% Pd/Al₂O₃-TiO₂ bohrium.comSubstrate (model for lignin-derived phenolics). bohrium.com
CatecholCatalytic HydrogenationPd/Al₂Ti₁ researchgate.netSubstrate (model compound). researchgate.net
Schiff Base Metal ComplexesVarious (e.g., oxidation, hydrogenation)Complexes of Co(II), Ni(II), Cu(II), etc. nih.govLigand for forming the active catalyst. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethoxy-2-methylphenol, and how can purity be optimized?

  • Methodological Answer :

  • Vanillin hydrogenation : Analogous to 4-ethyl-2-methoxyphenol synthesis ( ), this compound may be synthesized via catalytic hydrogenation of ethoxy-substituted vanillin derivatives. Use palladium-on-carbon (Pd/C) or Raney nickel under hydrogen pressure (1–3 atm) at 80–120°C.
  • Methylation of dihydroxy precursors : Employ alkylation agents like dimethyl sulfate or ethyl iodide in alkaline conditions (e.g., K₂CO₃ in acetone) to introduce the ethoxy group.
  • Purity optimization : Purify via fractional distillation (boiling point ~250–270°C) or recrystallization from ethanol/water mixtures. Monitor purity using HPLC with UV detection (λ = 280 nm) and compare retention times against certified standards .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Use a polar capillary column (e.g., DB-WAX) with electron ionization (EI) to confirm molecular ion peaks (m/z 166 for [M]⁺) and fragmentation patterns.
  • ¹H/¹³C NMR : Assign signals for ethoxy (δ 1.35 ppm, triplet; δ 3.95 ppm, quartet) and methylphenol (δ 2.25 ppm, singlet; aromatic protons at δ 6.6–7.1 ppm).
  • FTIR : Identify O–H stretch (~3300 cm⁻¹), C–O–C ether bonds (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
  • Cross-validate with elemental analysis (theoretical C: 70.1%, H: 7.3%, O: 22.6%) .

Q. How should this compound be safely handled in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps to avoid inhalation ().
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent oxidation.
  • Spill management : Absorb with vermiculite or silica gel, then dispose as hazardous organic waste. Avoid aqueous discharge due to environmental persistence .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Comparative studies : Synthesize analogs (e.g., 4-methoxy-2-methylphenol) and compare reaction kinetics in nucleophilic substitution or oxidation assays.
  • Computational modeling : Use density functional theory (DFT) to calculate electron density maps and predict sites for electrophilic attack (e.g., ortho/para to the ethoxy group).
  • Bioactivity assays : Test antimicrobial efficacy (e.g., against Lactobacillus spp.) via broth microdilution, correlating substituent effects with MIC values .

Q. What experimental strategies resolve contradictions in thermochemical data for lignin-derived phenols like this compound?

  • Methodological Answer :

  • Replicate under controlled conditions : Standardize feedstock sources (e.g., hardwood vs. softwood lignin) to minimize variability in pyrolysis or hydrogenolysis yields ().
  • Advanced calorimetry : Perform differential scanning calorimetry (DSC) to measure enthalpy changes during decomposition. Compare with theoretical values from group contribution methods.
  • Multi-lab validation : Share datasets via platforms like NIST Standard Reference Data to harmonize reporting .

Q. How can the environmental fate of this compound be assessed in aquatic systems?

  • Methodological Answer :

  • Persistence studies : Conduct OECD 301B biodegradability tests; monitor half-life in water/sediment systems via LC-MS/MS.
  • Toxicity profiling : Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201).
  • Adsorption modeling : Apply quantitative structure-activity relationship (QSAR) models to predict soil adsorption coefficients (Kₒc) .

Q. What mechanistic insights explain the compound’s role in enzymatic pathways involving aromatic amines?

  • Methodological Answer :

  • Enzyme inhibition assays : Incubate this compound with cytochrome P450 isoforms (e.g., CYP1A2) and measure activity via fluorometric substrates.
  • Metabolite profiling : Use HRMS to identify hydroxylated or demethylated metabolites in liver microsome incubations.
  • Docking simulations : Map binding interactions with laccase or peroxidase active sites using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.